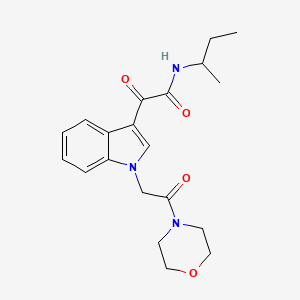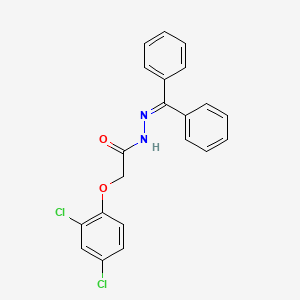
Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One such method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated from their spectral information . For example, the mass spectrum of a compound can show a molecular ion peak, and the 1H NMR spectrum can indicate the presence of singlet signals .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can react with different nucleophiles and electrophiles . The reactivity of these compounds is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of derivatives similar to Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate. For instance, derivatives have shown significant antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance. A study by Vasu et al. (2003) on thiophene-3-carboxamide derivatives revealed both antibacterial and antifungal properties, pointing towards the utility of these compounds in developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003). Additionally, Ghorab et al. (2017) synthesized novel derivatives displaying interesting antimicrobial activity against a range of bacteria and fungi, further emphasizing the role of these compounds in antimicrobial research (Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate as a precursor or related structures. For example, Kohra et al. (1988) explored reactions of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides to produce pyrimidine derivatives, showcasing the versatility of these compounds in heterocyclic chemistry (Kohra, Y. Tominaga, A. Hosomi, 1988).
Sensing and Magnetic Properties
Another exciting area of application is in the development of materials with sensing and magnetic properties. Wang et al. (2016) reported the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene dicarboxylate, demonstrating their utility in gas adsorption and sensing properties (Wang, T. Cao, H. Yan, Y. Li, J. Lu, R. Ma, D. Li, J. Dou, J. Bai, 2016).
Zukünftige Richtungen
Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(dimethylamino)benzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)11-6-4-10(5-7-11)13(18)16-14-12(8-9-21-14)15(19)20-3/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHRICVRQNLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(dimethylamino)benzamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)


![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)






![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)